molecular formula C28H22N2O4 B11513998 3-(4-methoxyphenyl)-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(4-methoxyphenyl)-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11513998
M. Wt: 450.5 g/mol
InChI Key: QZXIZLNPZVLRRS-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that includes methoxyphenyl, naphthyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to facilitate the formation of the desired molecular structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a versatile platform for chemical modifications, making it valuable for research and industrial purposes .

Properties

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-naphthalen-1-yl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C28H22N2O4/c1-33-21-16-14-19(15-17-21)25-24-26(34-30(25)20-10-3-2-4-11-20)28(32)29(27(24)31)23-13-7-9-18-8-5-6-12-22(18)23/h2-17,24-26H,1H3

InChI Key

QZXIZLNPZVLRRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC=CC=C6

Origin of Product

United States

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